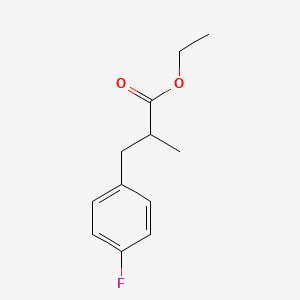
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is a chemical compound with the molecular formula C11H13FO2 . It has a molecular weight of 196.22 . The compound is a colorless liquid at room temperature .
Molecular Structure Analysis
The InChI code for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is 1S/C11H13FO2/c1-2-14-11(13)8-5-9-3-6-10(12)7-4-9/h3-4,6-7H,2,5,8H2,1H3 . This indicates the presence of an ethyl group, a fluorophenyl group, and a propanoate group in the molecule.Physical And Chemical Properties Analysis
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate is a colorless liquid at room temperature . It has a molecular weight of 196.22 .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Ethyl 3-(4-fluorophenyl)-2-methylpropanoate serves as a precursor in the synthesis of complex molecules. For instance, its derivatives are utilized in the synthesis of 3-fluorofuran-2(5H)-ones, showcasing efficient Z/E photoisomerization and acid-catalyzed cyclization processes (Pomeisl et al., 2007). This demonstrates its role in generating novel fluorinated building blocks for further chemical synthesis.
Antifeedant Properties
The structural analogs of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate, such as ethyl cinnamate, have been investigated for their antifeedant properties against the pine weevil, Hylobius abietis, revealing insights into structure-activity relationships and the potential for developing natural pesticide alternatives (Bohman et al., 2008).
Anticancer Activity
Derivatives of Ethyl 3-(4-fluorophenyl)-2-methylpropanoate have shown promising anticancer activity. Specifically, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate exhibited potent cytotoxic activity against human cancer cell lines, highlighting its potential as an effective anti-cancer agent (Riadi et al., 2021).
Molecular Interactions and Sensing
The compound and its analogs are also used in studies of molecular interactions, such as C...π interactions, which are essential for understanding the behavior of molecules in various environments and for designing new materials with specific properties (Zhang et al., 2012). Additionally, derivatives are explored for their fluorescent properties for potential applications in sensing and detection technologies (Yang et al., 2013).
Environmental and Biological Studies
The structural analogs have been utilized in studies related to environmental science and biology, such as examining the influence of organic pesticides on nematode populations in agricultural settings, which can have implications for pest management strategies and agricultural productivity (Johnson, 1970).
Safety and Hazards
Direcciones Futuras
While there is limited information available on the specific future directions for Ethyl 3-(4-fluorophenyl)-2-methylpropanoate, research into similar compounds suggests potential applications in medicinal chemistry. For instance, terphenyl derivatives, which share a similar structure, have shown promising biological activities, suggesting potential for further exploration .
Propiedades
IUPAC Name |
ethyl 3-(4-fluorophenyl)-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-3-15-12(14)9(2)8-10-4-6-11(13)7-5-10/h4-7,9H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWDBIRSOBQVYMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

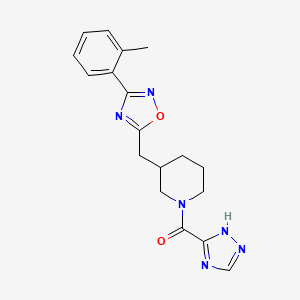

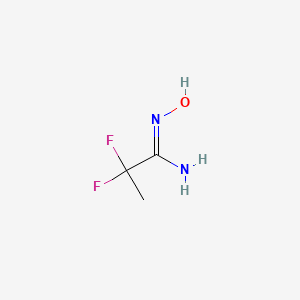
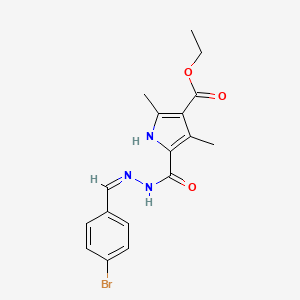
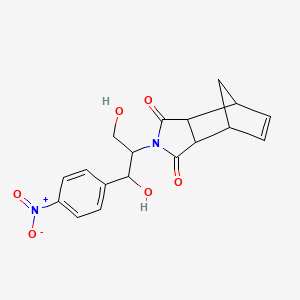
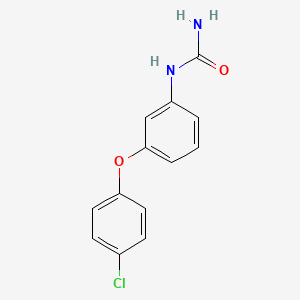
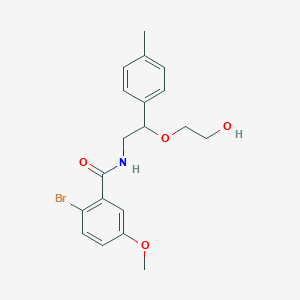
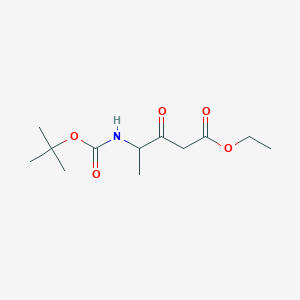
![N-([2,3'-bifuran]-5-ylmethyl)-5-bromonicotinamide](/img/structure/B2549566.png)
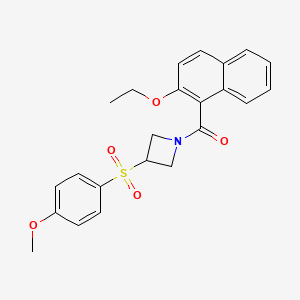
![(4-fluorophenyl)methyl N-[2-(4-chlorophenyl)quinolin-4-yl]carbamate](/img/structure/B2549569.png)
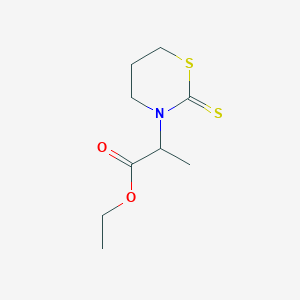
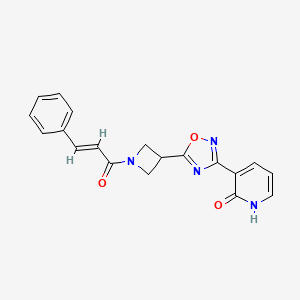
![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)thiophene-2-sulfonamide](/img/structure/B2549575.png)